molecular formula C7H8BrNO2S B8464357 4-Bromo-2-(methylsulfonylmethyl)pyridine

4-Bromo-2-(methylsulfonylmethyl)pyridine

Cat. No.: B8464357
M. Wt: 250.12 g/mol
InChI Key: AHSSWGXXHZNQON-UHFFFAOYSA-N
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Description

4-Bromo-2-(methylsulfonylmethyl)pyridine is a brominated pyridine derivative featuring a methylsulfonylmethyl substituent at the 2-position. Bromopyridines are widely used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to the reactivity of the bromine atom, while sulfonyl groups (e.g., methylsulfonyl) are electron-withdrawing, enhancing electrophilicity and influencing regioselectivity in substitution reactions . Such compounds are critical in drug discovery, material science, and coordination chemistry (e.g., as ligands for metal complexes) .

Properties

Molecular Formula

C7H8BrNO2S

Molecular Weight

250.12 g/mol

IUPAC Name

4-bromo-2-(methylsulfonylmethyl)pyridine

InChI

InChI=1S/C7H8BrNO2S/c1-12(10,11)5-7-4-6(8)2-3-9-7/h2-4H,5H2,1H3

InChI Key

AHSSWGXXHZNQON-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=NC=CC(=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Bromo-2-(methylsulfonylmethyl)pyridine with analogous bromopyridines bearing diverse substituents at the 2-position. Key parameters include molecular weight, substituent electronic effects, synthetic applications, and reported yields/reactivity.

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
4-Bromo-2-(trifluoromethyl)pyridine -CF₃ 224.0 Electron-withdrawing CF₃ group enhances oxidative stability; used in nickel-catalyzed coupling with sodium sulfinates (81% yield)
4-Bromo-2-(4-fluorophenyl)pyridine -C₆H₄F 252.1 Aryl substituent enables π-π stacking; isolated via flash chromatography (hexane/EtOAc 95:5)
4-Bromo-2-methylpyridine -CH₃ 172.0 Electron-donating methyl group increases stability; precursor for acetamide derivatives (e.g., JH-6 synthesis)
4-Bromo-2-methoxy-6-methylpyridine -OCH₃, -CH₃ 216.1 Methoxy group improves solubility; similarity score 0.91 to other methoxy-pyridines
4-Bromo-2-(difluoromethoxy)pyridine -OCHF₂ 224.0 Difluoromethoxy group enhances metabolic stability; used in agrochemical research
4-Bromo-2-(dimethylamino)pyridine -N(CH₃)₂ 201.1 Strongly electron-donating; potential catalyst in acylation reactions
4-Bromo-2-(pyridin-4-ylmethoxy)pyridine -OCH₂C₅H₄N 265.1 Bipyridine-like structure; potential ligand for metal-organic frameworks

Physical and Spectral Properties

  • Melting Points: Bromopyridines with EDGs (e.g., -CH₃, -OCH₃) typically exhibit higher melting points (268–287°C) due to crystalline packing, while EWGs (e.g., -CF₃) reduce intermolecular forces .
  • Spectroscopic Data: ¹H NMR chemical shifts for pyridine protons range from δ 7.5–8.5 ppm, with downfield shifts observed for EWGs . IR spectra for sulfonyl or imine groups show peaks near 1614 cm⁻¹ (C≡N) or 1150 cm⁻¹ (S=O) .

Medicinal Chemistry

  • Anticancer Agents: 4-Bromo-2-(4-methoxyphenyl)pyridine derivatives (e.g., JH-6) exhibit p53-dependent cytotoxicity, highlighting the role of aryl substituents in bioactivity .
  • Antimicrobial Complexes: Schiff base analogs (e.g., 4-Bromo-2-[(phenylimino)methyl]pyridine) form stable metal complexes with Cu(II) or V(IV), showing protein tyrosine phosphatase inhibition .

Catalysis and Material Science

  • Cross-Coupling Reactions: 4-Bromo-2-(trifluoromethyl)pyridine demonstrates high efficiency in nickel-catalyzed sulfinate couplings, underscoring the synergy between EWGs and transition-metal catalysts .
  • Ligand Design: Bipyridine-like structures (e.g., 4-Bromo-2-(pyridin-4-ylmethoxy)pyridine) are promising ligands for photocatalytic or electrocatalytic systems .

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